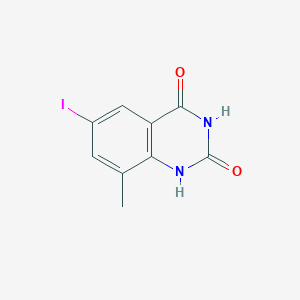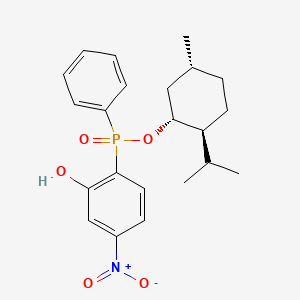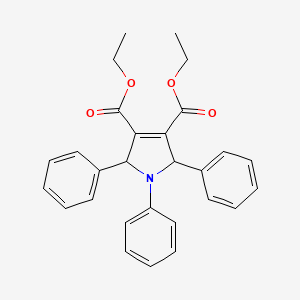
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing nitrogen and oxygen atoms, with a phenyl group and a vinyl group attached to the ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one can be achieved through various methods. One common approach involves the cyclization of 1-alkylamino- and 1-arylamino-3-[2-(vinyloxy)ethoxy]propan-2-ols with dimethyl carbonate. This reaction is typically base-catalyzed and can be performed under solvent-free conditions, yielding N-substituted 5-{[2-(vinyloxy)ethoxy]methyl}-1,3-oxazolidin-2-ones in high yields .
Industrial Production Methods
Industrial production methods for oxazolidinones often involve the use of 1,2-amino alcohols as starting materials. The heterocyclization of these amino alcohols with carbonates or other suitable reagents can produce oxazolidinones efficiently. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl and vinyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated oxazolidinones .
科学的研究の応用
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 3-Phenyl-5-vinyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, oxazolidinones inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex for protein synthesis, thereby exerting a bacteriostatic effect .
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibacterial agent with a similar mechanism of action.
Tedizolid: Another oxazolidinone with enhanced potency and a similar antibacterial spectrum.
5-Methyl-3-vinyl-2-oxazolidinone: A structurally related compound with similar chemical properties.
Uniqueness
3-Phenyl-5-vinyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both phenyl and vinyl groups allows for diverse chemical modifications and applications in various fields .
特性
CAS番号 |
69974-30-7 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
5-ethenyl-3-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-10-8-12(11(13)14-10)9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChIキー |
QPFRIIUKUCXUMQ-UHFFFAOYSA-N |
正規SMILES |
C=CC1CN(C(=O)O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12901928.png)
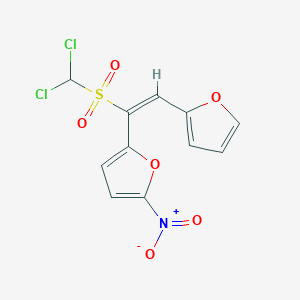



![2-[Methyl(1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol](/img/structure/B12901955.png)
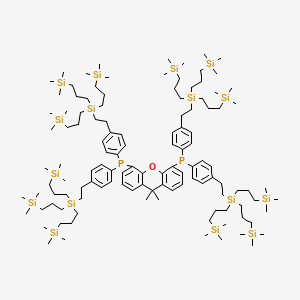
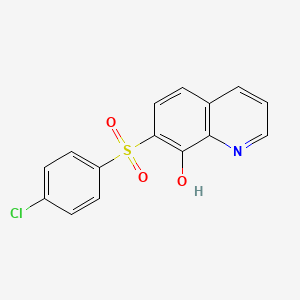
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12901964.png)

